molecular formula C17H22BrNO4 B1598511 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid CAS No. 351002-85-2

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1598511
CAS No.: 351002-85-2
M. Wt: 384.3 g/mol
InChI Key: LRWBZPYAVUGRHS-UHFFFAOYSA-N
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Description

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid is a chemical compound with the molecular formula C17H22BrNO4 and a molecular weight of 384.26 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology. It is characterized by the presence of a bromobenzyl group attached to a pyrrolidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

The synthesis of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions and acids for deprotection.

Scientific Research Applications

1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

Comparison with Similar Compounds

Similar compounds to 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid include other Boc-protected amino acids and pyrrolidine derivatives. These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBZPYAVUGRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399518
Record name 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-85-2
Record name 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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